Aminopeptidase N (APN/CD13) Inhibition: Head-to-Head Ki Comparison with Pregabalin and Gabapentin
The 2-oxo derivative demonstrates measurable inhibitory activity against human Aminopeptidase N (APN/CD13), with a reported Ki of 240 nM under standardized assay conditions [1]. In contrast, pregabalin and gabapentin, which lack the α-keto group, exhibit no significant inhibition of APN (Ki > 10,000 nM), confirming that the 2-oxo functionality is essential for engaging this metalloprotease target [2]. This direct comparison highlights a discrete, target-specific differentiation not achievable with commercially available 3-amino-5-methylhexanoic acid analogues.
| Evidence Dimension | Inhibition constant (Ki) against human Aminopeptidase N (APN) |
|---|---|
| Target Compound Data | Ki = 240 nM |
| Comparator Or Baseline | Pregabalin / Gabapentin: Ki > 10,000 nM (no significant inhibition) |
| Quantified Difference | >40-fold selectivity for target over comparators |
| Conditions | Soluble human APN ectodomain expressed in HEK293 GnTI(-) cells; H-Leu-NHMec substrate; 10 min preincubation; 25°C [1] |
Why This Matters
This confirms that procurement of the 2-oxo derivative is required for APN-targeted research, as pregabalin or generic 3-amino-5-methylhexanoic acid will not engage this enzyme and would confound target validation studies.
- [1] BindingDB. BDBM50528352 (CHEMBL4535765) - Affinity Data for Aminopeptidase N. 2021. Ki: 240 nM. View Source
- [2] ChEMBL Database. Aminopeptidase N Inhibitor Data. Compound CHEMBL4535765 and Reference Compounds. 2021. View Source
